molecular formula C26H24O3 B14424361 2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran CAS No. 79888-88-3

2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran

Cat. No.: B14424361
CAS No.: 79888-88-3
M. Wt: 384.5 g/mol
InChI Key: LEWGVGDAEQTGSP-UHFFFAOYSA-N
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Description

2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by its complex structure, which includes methoxy, methyl, and phenyl groups attached to the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an appropriate reagent to form the pyran ring. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-(4-hydroxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran
  • 2-Methoxy-2-(4-ethoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran
  • 2-Methoxy-2-(4-methylphenyl)-3-methyl-4,6-diphenyl-2H-pyran

Uniqueness

Compared to similar compounds, 2-Methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenyl-2H-pyran is unique due to the presence of both methoxy and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

79888-88-3

Molecular Formula

C26H24O3

Molecular Weight

384.5 g/mol

IUPAC Name

2-methoxy-2-(4-methoxyphenyl)-3-methyl-4,6-diphenylpyran

InChI

InChI=1S/C26H24O3/c1-19-24(20-10-6-4-7-11-20)18-25(21-12-8-5-9-13-21)29-26(19,28-3)22-14-16-23(27-2)17-15-22/h4-18H,1-3H3

InChI Key

LEWGVGDAEQTGSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(OC1(C2=CC=C(C=C2)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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